Cas no 37859-28-2 (4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE)

4-(1,3-Benzothiazol-2-ylmethyl)aniline is a specialized organic compound featuring a benzothiazole moiety linked to an aniline group via a methylene bridge. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The benzothiazole core contributes to enhanced binding affinity in bioactive molecules, while the aniline group offers reactivity for further functionalization. Its stability under mild conditions and compatibility with diverse reaction pathways make it a versatile building block for heterocyclic chemistry. The compound is particularly useful in the development of dyes, ligands, and biologically active compounds, where its structural motifs can influence optical and pharmacological properties.
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE structure
37859-28-2 structure
Product Name:4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
CAS No:37859-28-2
MF:C14H12N2S
MW:240.323481559753
MDL:MFCD03773367
CID:843413
PubChem ID:3683919
Update Time:2025-10-28

4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
    • 2-(4-Aminobenzyl)benzothiazole
    • 4-(benzo[d]thiazol-2-ylmethyl)aniline
    • 4-benzothiazol-2-ylmethyl-aniline
    • AC1MVISV
    • AC1Q51ZG
    • BBL019000
    • CTK4H8917
    • HMS1728K02
    • SureCN4726116
    • SCHEMBL4726116
    • CS-0221639
    • DTXSID00395004
    • AKOS000201585
    • EN300-09657
    • MFCD03773367
    • J-513194
    • G25890
    • 4-[(1,3-benzothiazol-2-yl)methyl]aniline
    • Z56347033
    • STL119876
    • 37859-28-2
    • MDL: MFCD03773367
    • Inchi: 1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2
    • InChI Key: GUUPKXREMJGASF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 240.07226
  • Monoisotopic Mass: 240.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 38.91

4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Pricemore >>

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4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:37859-28-2)4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
Order Number:A912851
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):189.0
Email:sales@amadischem.com

Additional information on 4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE

4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE: A Comprehensive Overview

The compound 4-(1,3-benzothiazol-2-ylmethyl)aniline, also known by its CAS number 37859-28-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in various industries. The benzothiazole moiety in this molecule contributes to its unique electronic properties, making it a valuable compound in both academic and industrial research.

Recent studies have highlighted the potential of 4-(1,3-benzothiazol-2-ylmethyl)aniline in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers and composites. The aniline group in the molecule acts as a reactive site, enabling it to participate in various polymerization reactions. This has led to the creation of materials with enhanced mechanical and thermal stability, which are highly desirable in aerospace and automotive industries.

In addition to its role in materials science, 4-(1,3-benzothiazol-2-ylmethyl)aniline has also been investigated for its potential in pharmaceutical applications. The benzothiazole ring is known for its ability to interact with biological molecules, making it a promising candidate for drug design. Recent research has focused on its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings suggest that this compound could serve as a lead molecule for developing new therapeutic agents.

The synthesis of 4-(1,3-benzothiazol-2-ylmethyl)aniline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One of the most efficient routes involves the condensation of aniline derivatives with benzothiazole precursors under controlled conditions. This approach not only ensures high yield but also maintains the purity of the final product, which is crucial for both research and industrial applications.

From an environmental perspective, the production and handling of 4-(1,3-benzothiazol-2-ylmethyl)aniline have been optimized to minimize ecological impact. Researchers have developed green chemistry methods that reduce waste generation and energy consumption during synthesis. These eco-friendly practices align with global efforts to promote sustainable manufacturing processes.

In conclusion, 4-(1,3-benzothiazol-2-ylmethyl)aniline is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:37859-28-2)4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
A912851
Purity:99%
Quantity:250mg
Price ($):189.0
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